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molecular formula C8H12N2O3S B8713277 3-amino-2-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 512190-97-5

3-amino-2-hydroxy-N,N-dimethylbenzenesulfonamide

Cat. No. B8713277
M. Wt: 216.26 g/mol
InChI Key: KVCIVTWVYVONJS-UHFFFAOYSA-N
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Patent
US09090596B2

Procedure details

104 mg (10% by weight) of palladium on carbon at 10% were added to a solution of 1.01 g (4.10 mmol) of 2-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide in 20 ml of methanol and 20 ml of tetrahydrofuran. The reaction medium was stirred under a hydrogen atmosphere for 17 hours. The reaction medium was filtered through celite and was concentrated. 0.94 g of product was obtained in the form of a brown solid. Quantitative yield.
Name
2-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12]>[Pd].CO.O1CCCC1>[NH2:8][C:7]1[C:2]([OH:1])=[C:3]([S:11]([N:14]([CH3:15])[CH3:16])(=[O:13])=[O:12])[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide
Quantity
1.01 g
Type
reactant
Smiles
OC1=C(C=CC=C1[N+](=O)[O-])S(=O)(=O)N(C)C
Name
Quantity
104 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction medium was stirred under a hydrogen atmosphere for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC=1C(=C(C=CC1)S(=O)(=O)N(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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